{[(3,4-Dimethoxyphenyl)sulfonyl]amino}essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
3,4-Dimethoxybenzenesulfonyl chloride+Glycine→[(3,4-Dimethoxyphenyl)sulfonyl]aminoacetic acid
Industrial Production Methods
While specific industrial production methods for {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wirkmechanismus
The mechanism of action of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of the protein’s function. This interaction can affect various biochemical pathways, depending on the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the sulfonyl group.
3,4-Dimethoxybenzenesulfonamide: Contains the sulfonyl group but lacks the acetic acid moiety.
Uniqueness
The presence of both the sulfonyl and acetic acid groups in {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid makes it unique compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets.
Biologische Aktivität
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is a compound characterized by its unique structure, which includes a sulfonamide group linked to an amino acid backbone. The molecular formula is C₁₀H₁₃N₁O₆S, with a molecular weight of approximately 275.28 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.
The biological activity of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is primarily attributed to its sulfonamide moiety, which can interact with various biological targets. The compound may exhibit enzyme inhibition properties by binding to active sites of enzymes, thereby blocking substrate access. This interaction is facilitated by the hydrogen bonding capabilities of the amino and carboxylic functional groups present in its structure.
Potential Biological Activities
Research indicates that compounds similar to {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid may demonstrate various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting potential efficacy against bacterial infections.
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- A study examined the inhibitory effects of several sulfonamide derivatives on α-amylase, a key enzyme in carbohydrate digestion. The results indicated that compounds with structural similarities to {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid displayed IC₅₀ values ranging from 4.95 µM to 69.71 µM, indicating significant inhibitory potential compared to standard inhibitors like acarbose (IC₅₀ = 21.55 µM) .
- Antioxidant Activity :
-
Structural Activity Relationship (SAR) :
- The presence of methoxy groups on the phenyl ring enhances solubility and biological activity. Structural modifications can lead to variations in potency and selectivity against specific targets .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally related to {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
{[(3-Methoxyphenyl)sulfonyl]amino}acetic acid | Contains a methoxy group instead of dimethoxy | Potentially different activity profile |
{[(4-Methylphenyl)sulfonyl]amino}acetic acid | Methyl substitution on the phenyl ring | Altered solubility and reactivity |
{[(2-Hydroxyphenyl)sulfonyl]amino}acetic acid | Hydroxyl group substitution | Increased polarity enhances solubility |
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNLVAUUSTYQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358415 |
Source
|
Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93129-41-0 |
Source
|
Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.